molecular formula C22H28N2O3S B2880415 N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 618401-98-2

N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No. B2880415
CAS RN: 618401-98-2
M. Wt: 400.54
InChI Key: UAZGMWLOJWLYGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholino group could be introduced via a substitution reaction, while the tetrahydrobenzo[b]thiophen-2-yl group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The morpholino group would introduce a degree of polarity to the molecule, while the aromatic rings would contribute to its stability and potentially its reactivity .

Scientific Research Applications

Anticancer Properties

The compound’s pharmacophore hybridization approach makes it a promising candidate for anticancer drug design. Researchers have explored its potential as a high-affinity ligand for anticancer targets and overcoming multidrug resistance . Further studies have evaluated its in vitro anticancer activity using the “60 lines screening” protocol.

properties

IUPAC Name

N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(25)23-22-20(18-8-3-4-9-19(18)28-22)21(24-10-12-27-13-11-24)16-6-5-7-17(14-16)26-2/h5-7,14,21H,3-4,8-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGMWLOJWLYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

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